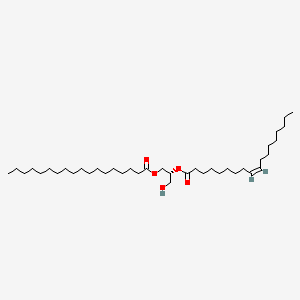

2-Oleoyl-3-stearoyl-sn-glycerol

Description

Properties

CAS No. |

134731-52-5 |

|---|---|

Molecular Formula |

C39H74O5 |

Molecular Weight |

623.0 g/mol |

IUPAC Name |

[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |

InChI |

InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-/t37-/m1/s1 |

InChI Key |

SAEPUUXWQQNLGN-XZRWTQCASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2 Oleoyl 3 Stearoyl Sn Glycerol

De Novo Triacylglycerol Synthesis Pathways

Glycerol-3-Phosphate Pathway (Kennedy Pathway) and its relevance to 2-Oleoyl-3-stearoyl-sn-glycerol formation.

The Glycerol-3-Phosphate pathway, also known as the Kennedy pathway, is the principal mechanism for the de novo synthesis of triacylglycerols in most tissues. This pathway begins with a glycerol-3-phosphate molecule and involves four key enzymatic steps to ultimately produce a triacylglycerol.

The formation of 2-Oleoyl-3-stearoyl-sn-glycerol via this pathway is dependent on the sequential acylation of the glycerol (B35011) backbone, where the substrate specificities of the involved acyltransferases dictate the final fatty acid composition and positional arrangement. The pathway proceeds as follows:

Acylation of sn-1 position: The pathway is initiated by the acylation of glycerol-3-phosphate at the sn-1 position by the enzyme Glycerol-3-Phosphate Acyltransferase (GPAT), forming lysophosphatidic acid.

Acylation of sn-2 position: Subsequently, Lysophosphatidic Acid Acyltransferase (LPAAT) acylates the sn-2 position of lysophosphatidic acid, producing phosphatidic acid. For the synthesis of the target molecule, this step would involve the incorporation of an oleoyl (B10858665) group.

Dephosphorylation: The phosphate (B84403) group is then removed from the sn-3 position of phosphatidic acid by the enzyme phosphatidic acid phosphatase (PAP), yielding a diacylglycerol (DAG) molecule. In this case, the resulting DAG would be 1-acyl-2-oleoyl-sn-glycerol.

Final Acylation: Finally, Diacylglycerol Acyltransferase (DGAT) catalyzes the acylation of the free hydroxyl group at the sn-3 position of the diacylglycerol. To form 2-Oleoyl-3-stearoyl-sn-glycerol, this step requires the incorporation of a stearoyl group from stearoyl-CoA.

The specificity of the acyltransferases at each step is crucial for the formation of the specific triacylglycerol, 2-Oleoyl-3-stearoyl-sn-glycerol.

Monoacylglycerol Pathway in Intestinal Enterocytes and potential for 2-Oleoyl-3-stearoyl-sn-glycerol generation.

The Monoacylglycerol pathway is predominantly active in the enterocytes of the small intestine for the resynthesis of triacylglycerols from the products of dietary fat digestion, namely monoacylglycerols and free fatty acids.

This pathway can also contribute to the formation of specific triacylglycerols like 2-Oleoyl-3-stearoyl-sn-glycerol. The process involves:

Acylation of monoacylglycerol: The pathway begins with a 2-monoacylglycerol, which is acylated at the sn-1 position by the enzyme Monoacylglycerol Acyltransferase (MGAT) to form a diacylglycerol.

Final Acylation: The resulting diacylglycerol is then acylated at the sn-3 position by Diacylglycerol Acyltransferase (DGAT).

For the synthesis of 2-Oleoyl-3-stearoyl-sn-glycerol through this pathway, a 2-oleoyl-monoacylglycerol would need to be acylated first at the sn-1 position and then with a stearoyl group at the sn-3 position. The specificity of the MGAT and DGAT enzymes for both the acyl-acceptor (the mono- or diacylglycerol) and the acyl-donor (the acyl-CoA) is critical.

Enzymatic Acylation and Positional Specificity in 2-Oleoyl-3-stearoyl-sn-glycerol Synthesis

The precise structure of 2-Oleoyl-3-stearoyl-sn-glycerol is a direct consequence of the positional specificity of the acyltransferases involved in its synthesis.

Role of Glycerol-3-Phosphate Acyltransferase (GPAT) in initial acylation.

Glycerol-3-Phosphate Acyltransferase (GPAT) catalyzes the first committed step in the de novo synthesis of glycerolipids by acylating the sn-1 position of glycerol-3-phosphate. While GPAT isoforms can utilize a range of fatty acyl-CoAs, their specificity influences the fatty acid that will occupy the sn-1 position of the resulting triacylglycerol. For the synthesis of 2-Oleoyl-3-stearoyl-sn-glycerol, any suitable fatty acid could be incorporated at the sn-1 position, as the defining oleoyl and stearoyl groups are at the sn-2 and sn-3 positions, respectively.

Function of Lysophosphatidic Acid Acyltransferase (LPAAT).

Lysophosphatidic Acid Acyltransferase (LPAAT) is responsible for the acylation of the sn-2 position of lysophosphatidic acid. The substrate specificity of LPAAT is a key determinant in the formation of 2-Oleoyl-3-stearoyl-sn-glycerol, as this enzyme must selectively incorporate an oleoyl group at this position. Different LPAAT isoforms exhibit varying specificities for different fatty acyl-CoAs. Some plant LPAATs show a preference for unsaturated C18 fatty acids, which would favor the incorporation of oleic acid. researchgate.net The availability of oleoyl-CoA in the cellular pool is also a critical factor.

Diacylglycerol Acyltransferase (DGAT) Isoforms (DGAT1, DGAT2, DGAT3) and their specificities for oleoyl and stearoyl incorporation at sn-2 and sn-3 positions.

Diacylglycerol Acyltransferase (DGAT) catalyzes the final step in triacylglycerol synthesis, the acylation of the sn-3 position of a diacylglycerol. There are multiple DGAT isoforms, with DGAT1 and DGAT2 being the most studied, and they exhibit different substrate specificities.

For the synthesis of 2-Oleoyl-3-stearoyl-sn-glycerol, the DGAT enzyme must utilize a 1-acyl-2-oleoyl-sn-glycerol as its diacylglycerol substrate and stearoyl-CoA as the acyl donor.

DGAT1: This isoform is known to have a broad substrate specificity and appears to prefer monounsaturated fatty acyl-CoAs like oleoyl-CoA in some contexts. nih.gov Its role in the synthesis of 2-Oleoyl-3-stearoyl-sn-glycerol would depend on its ability to efficiently use 1-acyl-2-oleoyl-sn-glycerol as a substrate and its preference for stearoyl-CoA in the presence of other acyl-CoAs. DGAT1 is also involved in the esterification of exogenous fatty acids. nih.gov

DGAT2: DGAT2 is considered the dominant DGAT enzyme in many tissues and is thought to be more specific than DGAT1. nih.gov Some studies suggest that DGAT2 may have a preference for certain diacylglycerol species and acyl-CoAs, and its activity is crucial for bulk triacylglycerol synthesis. nih.gov The co-localization of DGAT2 with stearoyl-CoA desaturase (SCD) in the endoplasmic reticulum suggests a potential channeling of newly synthesized oleic acid (from stearic acid) into triacylglycerols via DGAT2. researchgate.net

DGAT3: Less is known about the substrate specificity of DGAT3 isoforms, and their contribution to the synthesis of specific triacylglycerols like 2-Oleoyl-3-stearoyl-sn-glycerol is not as well-defined.

The relative activities and substrate preferences of these DGAT isoforms, along with the available pools of diacylglycerol and acyl-CoA substrates, will ultimately determine the rate of synthesis of 2-Oleoyl-3-stearoyl-sn-glycerol.

Table 1: Key Enzymes in the Biosynthesis of 2-Oleoyl-3-stearoyl-sn-glycerol

| Enzyme | Pathway Step | Substrates | Product | Relevance to 2-Oleoyl-3-stearoyl-sn-glycerol Synthesis |

|---|---|---|---|---|

| Glycerol-3-Phosphate Acyltransferase (GPAT) | 1 | Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic acid | Initiates the Kennedy pathway by acylating the sn-1 position. |

| Lysophosphatidic Acid Acyltransferase (LPAAT) | 2 | Lysophosphatidic acid, Oleoyl-CoA | Phosphatidic acid | Crucial for incorporating the oleoyl group at the sn-2 position. |

| Phosphatidic Acid Phosphatase (PAP) | 3 | Phosphatidic acid | Diacylglycerol | Produces the 1-acyl-2-oleoyl-sn-glycerol precursor. |

| Diacylglycerol Acyltransferase (DGAT) | 4 | 1-acyl-2-oleoyl-sn-glycerol, Stearoyl-CoA | 2-Oleoyl-3-stearoyl-sn-glycerol | Catalyzes the final step, incorporating the stearoyl group at the sn-3 position. |

| Monoacylglycerol Acyltransferase (MGAT) | 1 (Monoacylglycerol Pathway) | 2-Oleoyl-monoacylglycerol, Acyl-CoA | 1-acyl-2-oleoyl-sn-glycerol | Can generate the diacylglycerol precursor in the intestine. |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Oleoyl-3-stearoyl-sn-glycerol |

| Triacylglycerol |

| Glycerol-3-phosphate |

| Lysophosphatidic acid |

| Phosphatidic acid |

| Diacylglycerol |

| 1-acyl-2-oleoyl-sn-glycerol |

| 2-monoacylglycerol |

| Oleoyl-CoA |

| Stearoyl-CoA |

| Fatty acyl-CoA |

| Glycerol |

| Free fatty acids |

Metabolic Flux and Precursor Availability for 2-Oleoyl-3-stearoyl-sn-glycerol Formation

The rate of 2-Oleoyl-3-stearoyl-sn-glycerol synthesis is directly influenced by the cellular concentrations of its constituent fatty acids and the metabolic pathways that channel these precursors into triacylglycerol (TAG) production.

The incorporation of oleic acid and stearic acid into the glycerol backbone to form TAGs is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. This pathway, often referred to as the Kennedy pathway, involves the sequential acylation of a glycerol-3-phosphate backbone. aocs.org The acyl-CoA pool, which contains activated forms of fatty acids like oleoyl-CoA and stearoyl-CoA, provides the acyl donors for these reactions. aocs.org

The channeling of these fatty acids into TAG synthesis is a crucial aspect of cellular energy storage. In times of nutritional abundance, fatty acids are stored as TAGs, primarily within adipocytes, to be mobilized when energy is needed. nih.gov

The composition and size of the fatty acyl-CoA pool are critical determinants of which TAG species are synthesized. This pool is regulated by several factors, including fatty acid uptake from circulation, de novo fatty acid synthesis, and the modification of existing fatty acids through elongation and desaturation. nih.govnih.gov

Long-chain acyl-CoAs are the activated forms of fatty acids required for most metabolic pathways, including TAG synthesis and β-oxidation. nih.gov The enzymes responsible for activating fatty acids are acyl-CoA synthetases. nih.gov The regulation of these enzymes and the downstream pathways they feed into are crucial for maintaining lipid homeostasis.

Transcription factors such as sterol-regulatory element binding protein 1 (SREBP-1) and peroxisome proliferator-activated receptor γ (PPARγ) play key roles in regulating the expression of genes involved in fatty acid synthesis and, consequently, the availability of precursors for TAG formation. mdpi.com For example, SREBP-1 promotes the expression of genes for acetyl-CoA carboxylase and fatty acid synthase, enzymes central to de novo fatty acid synthesis. mdpi.com

Catabolism and Hydrolysis of 2-Oleoyl-3-stearoyl-sn-glycerol

The breakdown of 2-Oleoyl-3-stearoyl-sn-glycerol, a process known as lipolysis, is essential for mobilizing stored energy. This process involves the sequential hydrolysis of the ester bonds linking the fatty acids to the glycerol backbone, catalyzed by a series of lipases. wikipedia.org

The hydrolysis of TAGs is initiated by Adipose Triacylglycerol Lipase (B570770) (ATGL), which is the rate-limiting enzyme in this process. wikipedia.orgyoutube.com ATGL, especially when activated by its co-activator CGI-58, shows a preference for hydrolyzing ester bonds at both the sn-1 and sn-2 positions of the glycerol backbone. nih.govnih.gov This is in contrast to many other lipases, such as those in the gastrointestinal tract, which preferentially hydrolyze the sn-1 or sn-3 positions. nih.gov

Following the action of ATGL, Hormone-Sensitive Lipase (HSL) preferentially hydrolyzes the resulting diacylglycerols (DAGs), specifically sn-1,3 DAG, and also exhibits a preference for the sn-1 and sn-3 ester bonds within TAGs. wikipedia.orgyoutube.comnih.gov The final step is catalyzed by Monoacylglycerol Lipase (MGL), which breaks down monoacylglycerols into a free fatty acid and glycerol. wikipedia.orgyoutube.com

The positional specificity of these lipases is a key factor in determining the order and rate at which different fatty acids are released from the TAG molecule.

Once liberated, oleic acid, stearic acid, and glycerol enter various metabolic pathways. The free fatty acids are released into the bloodstream where they can be taken up by other tissues, such as muscle and liver, to be used for energy production through β-oxidation. nih.gov This process breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle to generate ATP. nih.gov

The glycerol backbone is also released into the bloodstream and is primarily taken up by the liver and kidneys. wikipedia.org There, it is converted to glycerol-3-phosphate by glycerol kinase and can then enter the glycolysis or gluconeogenesis pathways. wikipedia.org

Studies comparing the metabolism of oleic acid and stearic acid have shown that a greater proportion of oleic acid tends to be oxidized for energy compared to stearic acid. nih.gov Stearic acid, on the other hand, can be converted to oleic acid through desaturation. researchgate.net

Biological Distribution and Occurrence of 2 Oleoyl 3 Stearoyl Sn Glycerol

Natural Presence in Biological Matrices

The occurrence of specific tri- and diacylglycerol isomers is highly dependent on the enzymatic machinery of the organism and the available fatty acid pool. While comprehensive quantitative data for 2-Oleoyl-3-stearoyl-sn-glycerol is not extensively documented, its presence can be inferred from studies on the stereospecificity of fatty acid distribution in natural fats and oils.

Occurrence in Plant Lipids

While many plant oils are rich in triacylglycerols, the specific isomer 2-Oleoyl-3-stearoyl-sn-glycerol is not a major component of common vegetable oils. However, its presence in trace amounts in certain specialized plant-derived fats is possible. For instance, cocoa butter is known for its high content of specific triacylglycerols like 1-palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol (POS), which is an isomer of the compound of interest. nih.govcaymanchem.com The enzymatic processes that assemble these triacylglycerols could potentially produce 2-Oleoyl-3-stearoyl-sn-glycerol as a minor product.

Detailed lipidomic analyses of a wide variety of plant seeds and oils would be necessary to definitively quantify the prevalence of this specific diacylglycerol.

Distribution in Animal Tissues and Biological Fluids

In animal tissues, the distribution of fatty acids on the glycerol (B35011) backbone is also non-random. Studies on the stereospecific analysis of triacylglycerols in lard (pork fat) have identified palmitooleostearin (POS) as a significant component, indicating the presence of the necessary fatty acids and the enzymatic capacity to assemble them. researchgate.net While this points to the potential for 2-Oleoyl-3-stearoyl-sn-glycerol to exist, its specific concentration is not well-documented.

Similarly, analysis of bovine milk fat has revealed the presence of various triacylglycerol isomers, including those containing stearic, oleic, and palmitic acids. nih.govcaymanchem.com The complex lipid profile of milk suggests that minor diacylglycerol species, including 2-Oleoyl-3-stearoyl-sn-glycerol, could be present. ChEBI database entries indicate that 2-oleoyl-3-stearoyl-sn-glycerol is considered a metabolite in humans and Baker's yeast (Saccharomyces cerevisiae). nih.govebi.ac.uk

Subcellular Localization and Compartmentalization

The subcellular location of diacylglycerols is critical to their function, influencing their participation in signaling pathways and metabolic processes.

Association with Cytoplasmic Lipid Droplets

Cytoplasmic lipid droplets are organelles primarily known for storing neutral lipids, such as triacylglycerols and sterol esters. plos.org The surface of these droplets is a dynamic interface decorated with a variety of proteins, including enzymes involved in lipid metabolism. nih.govnih.govelsevierpure.com Diacylglycerols are key intermediates in the synthesis of triacylglycerols and are therefore transiently present on the surface of and within lipid droplets. plos.org While specific data for 2-Oleoyl-3-stearoyl-sn-glycerol is scarce, it is plausible that this diacylglycerol species is associated with lipid droplets during their biogenesis and turnover. The proteome of lipid droplets includes enzymes that could potentially utilize or produce this specific diacylglycerol. nih.gov

Integration within Endoplasmic Reticulum and Other Organelle Membranes

The endoplasmic reticulum (ER) is the primary site of triacylglycerol synthesis. Diacylglycerol kinase, an enzyme that phosphorylates diacylglycerols, has been found in both membrane and cytosolic fractions of cells, suggesting a wide distribution of its substrate. nih.gov Studies on human skeletal muscle have shown that diacylglycerol isomers are found in various cellular compartments, including the sarcolemma, cytosol, mitochondrial/ER membranes, and the nucleus. nih.gov This suggests that 2-Oleoyl-3-stearoyl-sn-glycerol, as a diacylglycerol, could be integrated into the membranes of the ER and potentially other organelles, where it could participate in membrane-related functions or serve as a precursor for other lipids.

Dynamic Changes in Distribution Across Physiological or Developmental Stages

The lipid composition of cells and tissues is not static but changes in response to developmental programs and physiological conditions. During adipocyte differentiation, for example, there are significant changes in the expression of genes involved in lipid metabolism and a dramatic accumulation of intracellular lipid droplets. nih.govpeerj.com This process involves dynamic shifts in the pools of various lipid species, including diacylglycerols. It is therefore expected that the levels and distribution of 2-Oleoyl-3-stearoyl-sn-glycerol would also change during such processes. However, specific studies tracking the dynamics of this particular diacylglycerol are currently lacking.

Developmental Regulation of Triacylglycerol Accumulation

The accumulation of triacylglycerols, including presumably 2-Oleoyl-3-stearoyl-sn-glycerol, is a highly regulated process that varies significantly with the developmental stage of an organism. This regulation is critical for energy storage, membrane biosynthesis, and signaling processes.

In the plant kingdom, the synthesis and storage of TAGs are most prominent during seed and fruit development. During the maturation of oilseeds, there is a substantial accumulation of TAGs, which serve as the primary energy reserve for germination and early seedling growth. csic.esnih.gov The composition of these storage lipids, including the specific fatty acids esterified to the glycerol backbone, is genetically determined and developmentally regulated. csic.es For instance, in developing sunflower seeds, the oil composition consists mainly of unsaturated fatty acids like linoleic and oleic acid, and saturated fatty acids such as palmitic and stearic acid. nih.gov While the specific concentration of 2-Oleoyl-3-stearoyl-sn-glycerol is not detailed, the presence of its constituent fatty acids suggests its potential formation. The process of oil accumulation in seeds involves a rapid phase where the majority of TAGs are synthesized. cardiff.ac.uk During this phase, the molecular species of TAGs can change, reflecting the dynamic nature of lipid metabolism during development. cardiff.ac.uk

In animals, the accumulation of TAGs in adipose tissue is a key aspect of energy homeostasis and is influenced by developmental stage. Studies in rats have shown that the stereospecific distribution of fatty acids in adipose tissue triacylglycerols is tightly regulated. nih.gov Saturated fatty acids like stearic acid are preferentially found at the sn-1 and sn-3 positions, while unsaturated fatty acids are more common at the sn-2 position. nih.gov This suggests a controlled mechanism for the synthesis of specific TAG molecules. Furthermore, lipidomics analyses of mouse dorsal root ganglia have revealed age-dependent changes in the mass of TAGs, with a general decrease from younger to older ages. nih.gov

In the context of infant nutrition, human milk contains a complex and specific composition of triacylglycerols that changes throughout lactation. nih.govresearchgate.netsemanticscholar.org The structure of these TAGs is crucial for nutrient absorption by the infant. nih.gov While detailed profiles of all TAG species are not always available, the presence of both oleic and stearic acids in human milk lipids indicates the potential for the formation of 2-Oleoyl-3-stearoyl-sn-glycerol. researchgate.netsemanticscholar.org

Table 1: General Changes in Triacylglycerol (TAG) Content During Development in Various Organisms

| Organism/Tissue | Developmental Stage | General Trend of TAG Accumulation | Key Findings Related to TAG Composition |

| Plant Seeds (e.g., Sunflower, Rapeseed) | Maturation | Significant Increase | Composition is genetically determined and changes during development. csic.escardiff.ac.uk |

| Animal Adipose Tissue (e.g., Rat) | Weaning to Adulthood | Increase and stabilization | Stereospecific distribution of fatty acids is highly regulated. nih.gov |

| Mouse Dorsal Root Ganglia | Aging (2 to 8 months) | Modest Decrease | Overall mass of individual TAG species tends to decrease with age. nih.gov |

| Human Milk | Lactation Stages (Colostrum to Mature Milk) | Compositional Changes | The lipid profile, including TAGs, varies significantly across lactation stages. researchgate.netsemanticscholar.org |

Response to Environmental Cues and Nutritional Status

The composition of triacylglycerols in an organism is not static but can be remodeled in response to various environmental stimuli and changes in nutritional status. This plasticity allows organisms to adapt to changing conditions by altering membrane fluidity, sequestering toxic compounds, and managing energy stores.

Nutritional status, particularly the availability of nutrients like nitrogen, can also impact lipid metabolism. In rapeseed, nitrogen deficiency has been shown to affect the lipidome, although the primary changes reported were in galactolipids and phospholipids (B1166683) rather than a detailed breakdown of TAG species. nih.gov

In animals, dietary fat composition directly influences the fatty acid profile of tissue triacylglycerols. researchgate.net The types of fatty acids consumed are incorporated into the body's fat stores. Therefore, a diet rich in oleic and stearic acids would likely lead to a higher abundance of TAGs containing these fatty acids, such as 2-Oleoyl-3-stearoyl-sn-glycerol. Studies on structured triacylglycerols, which are synthetic fats with a specific arrangement of fatty acids, have shown that the position of fatty acids on the glycerol backbone affects their digestion and absorption. researchgate.netnih.gov For instance, the lymphatic absorption of stearic acid can vary depending on its position within the TAG molecule. nih.gov This highlights the importance of the specific molecular structure of dietary fats in determining their metabolic fate.

Lipidomic studies in humans have also demonstrated that the plasma triacylglycerol profile can be a sensitive indicator of metabolic health and can be altered by diet. portlandpress.com For example, supplementation with long-chain n-3 polyunsaturated fatty acids can lead to changes in the plasma lipidome, including alterations in specific TAG species. csic.es

Table 2: General Response of Triacylglycerol (TAG) Profiles to Environmental and Nutritional Factors

| Factor | Organism/System | General Response of TAG Profile | Specific Examples/Findings |

| Heat Stress | Plants (e.g., Begonia grandis, Castor Bean) | Accumulation of TAGs | Sequesters toxic lipid byproducts of membrane remodeling. mdpi.comfrontiersin.orgresearchgate.net |

| Nitrogen Deficiency | Plants (e.g., Rapeseed) | Alterations in overall lipidome | Significant changes in galactolipids and phospholipids. nih.gov |

| Dietary Fat Composition | Animals (e.g., Rats) | Tissue TAG profile reflects dietary intake | The positional distribution of fatty acids in adipose tissue is influenced by diet. nih.gov |

| Dietary Supplements (e.g., n-3 PUFAs) | Humans | Alterations in plasma TAG profile | Changes in the abundance of specific TAG molecular species. csic.es |

Advanced Analytical Methodologies for 2 Oleoyl 3 Stearoyl Sn Glycerol Research

Chromatographic Techniques for Positional Isomer Separation and Quantification

Chromatography is a cornerstone in the analysis of 2-Oleoyl-3-stearoyl-sn-glycerol, enabling the separation of this specific triacylglycerol (TAG) from a myriad of other lipid species, including its closely related positional isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of complex lipid mixtures. For TAGs like 2-Oleoyl-3-stearoyl-sn-glycerol, the choice of stationary phase is critical for achieving the desired resolution of positional isomers.

C28 and other long-chain alkyl columns: Reversed-phase HPLC columns with long alkyl chains, such as C28 and C30, have demonstrated utility in separating TAG regioisomers. researchgate.netnih.gov These columns can resolve some sn-2 specific TAG isomers, although they may not always separate sn-1 from sn-3 isomers. researchgate.net The separation mechanism relies on subtle differences in the spatial arrangement of the fatty acyl chains. For instance, studies have shown that TAG positional isomer pairs with two saturated fatty acids can be separated on a C28 column. researchgate.net However, the separation of TAGs with two unsaturated fatty acids and one saturated fatty acid has proven more challenging on these columns. researchgate.net The elution order and resolution are also influenced by the mobile phase composition and column temperature, with lower temperatures sometimes improving separation. researchgate.net

Silver-ion HPLC (Ag-HPLC): This technique offers a unique separation mechanism based on the interaction between silver ions incorporated into the stationary phase and the π-electrons of the double bonds in unsaturated fatty acids. nih.govresearchgate.netresearchgate.netaocs.org This allows for the separation of TAGs based on the number, geometry (cis/trans), and position of double bonds. nih.govresearchgate.net Ag-HPLC is particularly effective for separating geometric and positional isomers of fatty acid methyl esters and TAGs. nih.govresearchgate.net The retention of unsaturated compounds increases with the number of double bonds. nih.gov Interestingly, in some systems using hexane-based mobile phases, unsaturated TAGs elute more slowly at higher temperatures, which is contrary to typical chromatographic behavior. nih.gov Combining different chromatographic techniques, such as silver-ion and reversed-phase chromatography, can provide more comprehensive information for isolating and identifying specific TAG molecular species. aocs.org

Table 1: HPLC Columns and Conditions for Triacylglycerol Isomer Separation

| Column Type | Separation Principle | Application | Key Findings |

| C28 | Reversed-phase chromatography based on hydrophobicity and molecular shape. | Separation of TAG positional isomers, particularly those with saturated fatty acids. | Can resolve some sn-2 specific TAG isomers. researchgate.net Separation is influenced by temperature and mobile phase. researchgate.net |

| Silver-ion (Ag+) | Complexation between silver ions and π-electrons of double bonds. | Separation of TAGs based on number, geometry, and position of double bonds. nih.govresearchgate.net | Highly effective for geometric and positional isomers of unsaturated TAGs. nih.govresearchgate.net Retention is influenced by temperature and mobile phase composition. nih.gov |

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID), is the standard method for determining the fatty acid composition of triacylglycerols like 2-Oleoyl-3-stearoyl-sn-glycerol. perkinelmer.clnih.govusu.eduthermofisher.com

Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of 2-Oleoyl-3-stearoyl-sn-glycerol, providing detailed information about its molecular weight and the identity and position of its acyl chains.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of triacylglycerols. In a typical MS/MS experiment, the intact TAG molecule is first selected (precursor ion) and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide information about the constituent fatty acids.

The fragmentation patterns of TAGs can reveal the identity of the acyl chains. For example, the neutral loss of a fatty acid from the protonated molecule [M+H]⁺ or an adduct ion like [M+NH₄]⁺ is a common fragmentation pathway. aocs.org The mass of the lost fatty acid corresponds to one of the acyl chains in the TAG. By observing the different neutral losses, all three fatty acids can be identified.

Furthermore, the relative abundance of certain fragment ions can provide clues about the position of the fatty acids on the glycerol (B35011) backbone (sn-position). aocs.org For instance, the loss of a fatty acid from the sn-2 position can be less favorable than from the sn-1 or sn-3 positions, leading to differences in the intensities of the corresponding fragment ions. aocs.org However, confident sn-positional analysis often requires careful interpretation and may be aided by specific ionization techniques or derivatization methods. aocs.org More advanced MS techniques, such as MS³, where a product ion is further fragmented, can provide even more detailed structural information. nih.govnih.gov

The analytical techniques described above are often integrated into high-throughput lipidomics platforms for the comprehensive analysis of triacylglycerols in biological samples. fao.orgaocs.orgacs.org These platforms typically utilize liquid chromatography (LC) for separation, coupled with high-resolution mass spectrometry (HR-MS) for detection and identification. acs.org

These lipidomics platforms enable the simultaneous profiling of hundreds of different TAG molecular species in a single analysis. This comprehensive approach is crucial for understanding the complex changes in the TAG profile, including the levels of 2-Oleoyl-3-stearoyl-sn-glycerol, in various biological contexts. The robustness and analytical range of these platforms allow for the relative quantification of individual TAGs across large sample cohorts. acs.org

Table 2: Mass Spectrometry Techniques for Triacylglycerol Analysis

| Technique | Information Provided | Application in 2-Oleoyl-3-stearoyl-sn-glycerol Research |

| Tandem Mass Spectrometry (MS/MS) | Molecular weight, identity of acyl chains, and sn-positional information. | Elucidation of the specific fatty acids (oleic and stearic acid) and their positions on the glycerol backbone. aocs.org |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement, enabling determination of elemental composition. | Unambiguous identification of 2-Oleoyl-3-stearoyl-sn-glycerol from other lipids with similar nominal masses. |

| LC-MS based Lipidomics | Comprehensive profiling and relative quantification of hundreds of TAGs. | Studying the abundance and changes of 2-Oleoyl-3-stearoyl-sn-glycerol within the context of the entire triacylglycerol profile in biological systems. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a valuable technique for the structural confirmation of triacylglycerols like 2-Oleoyl-3-stearoyl-sn-glycerol. uc.ptresearchgate.net

¹³C NMR provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons and the carbons of the glycerol backbone are sensitive to the position of the fatty acyl chains. uc.ptresearchgate.net For instance, the signals for the C-1 and C-3 carbons of the glycerol moiety are distinct from the C-2 carbon, allowing for the differentiation of fatty acids at the sn-1/3 positions from the sn-2 position. researchgate.net Specific signals in the ¹³C NMR spectrum can be assigned to the carbons of the oleoyl (B10858665) and stearoyl chains, confirming their presence in the molecule. researchgate.net While NMR is a powerful tool for structural elucidation, its sensitivity is lower compared to mass spectrometry. nih.gov

Beyond structural confirmation, NMR can also be used to study the molecular interactions and dynamics of 2-Oleoyl-3-stearoyl-sn-glycerol in different environments, such as in lipid mixtures or within lipid droplets. The relaxation times and other NMR parameters can provide insights into the mobility and conformation of the molecule.

Molecular and Cellular Mechanisms Involving 2 Oleoyl 3 Stearoyl Sn Glycerol

Interaction with Lipid-Binding Proteins and Enzymes

The unique structural features of 2-Oleoyl-3-stearoyl-sn-glycerol, namely the unsaturated oleoyl (B10858665) chain at the sn-2 position and the saturated stearoyl chain at the sn-3 position, along with its specific stereochemistry, are key determinants of its recognition and processing by various lipid-binding proteins and enzymes.

Recognition of Specific Acyl Chain Conformations and Stereochemistry

The ability of enzymes and other lipid-binding proteins to distinguish between different TAG structures is fundamental to lipid metabolism. While direct studies on the recognition of 2-Oleoyl-3-stearoyl-sn-glycerol are limited, research on related phospholipids (B1166683) provides insights into how acyl chain conformation and position are recognized. For instance, atomistic simulations of membranes composed of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (SOPC) and its isomer 1-oleoyl-2-stearoyl-sn-glycero-3-phosphatidylcholine (OSPC) have shown that the position of the unsaturated acyl chain significantly influences membrane properties nih.gov. These differences, though small, are systematic and are enhanced by the presence of cholesterol, suggesting that protein binding domains could be sensitive to such subtle structural variations nih.gov. The bent conformation of the oleoyl chain at the sn-2 position in 2-Oleoyl-3-stearoyl-sn-glycerol, in contrast to the linear stearoyl chain, likely creates a specific three-dimensional structure that is recognized by the binding pockets of specific enzymes.

Modulation of Enzyme Activity by Triacylglycerol Substrate Structure

The structure of a TAG substrate, including the type and position of its acyl chains, can significantly modulate the activity of lipolytic enzymes. For example, studies on sn-2-specific lipases have utilized synthetic TAGs with a chromogenic fatty acid at the sn-2 position to screen for enzyme specificity nih.gov. This demonstrates that lipases can be highly selective for the ester bond at a particular position on the glycerol (B35011) backbone.

Furthermore, the nature of the acyl chains themselves influences enzyme kinetics. Research on sn-glycerol-3-phosphate acyltransferases has shown that these enzymes are competitively inhibited by monoacylglycerol analogs, with the inhibitory potential being dependent on the nature of the acyl or alkyl group and its position nih.gov. This suggests that the oleoyl and stearoyl chains of 2-Oleoyl-3-stearoyl-sn-glycerol would differentially affect the binding and catalytic rates of enzymes such as diacylglycerol acyltransferases (DGATs) and various lipases. DGAT enzymes, which catalyze the final step in TAG synthesis, exhibit substrate specificity that can influence the final composition of TAGs stored in lipid droplets. The specific structure of 2-Oleoyl-3-stearoyl-sn-glycerol would therefore be a key factor in its subsequent acylation to form a TAG.

Role in Lipid Droplet Biogenesis and Dynamics

Lipid droplets (LDs) are dynamic organelles responsible for the storage and mobilization of neutral lipids. The composition of these lipids, including specific TAGs, is critical for LD formation, size, and function.

Mechanisms of Lipid Droplet Trafficking and Turnover

The trafficking and turnover of lipid droplets involve a complex interplay of proteins that mediate their movement along the cytoskeleton and their interaction with other organelles, such as the endoplasmic reticulum and mitochondria. The protein coat of the lipid droplet is dynamic and its composition can be influenced by the lipid composition of the droplet. While there is no direct evidence linking 2-Oleoyl-3-stearoyl-sn-glycerol to specific trafficking mechanisms, it is plausible that the TAGs synthesized from this diacylglycerol could influence the recruitment of specific proteins to the LD surface. This, in turn, would affect the interaction of the LD with motor proteins and other cellular components, thereby modulating its trafficking and eventual turnover through lipolysis or autophagy.

Participation in Intracellular Lipid Transport and Remodeling.

As a key intermediate in lipid metabolism, 2-Oleoyl-3-stearoyl-sn-glycerol is subject to intracellular transport and can be remodeled into other lipid species. Its movement between organelles is crucial for maintaining lipid homeostasis and for its participation in various cellular processes.

Vesicular Transport Mechanisms.

Diacylglycerols are critically involved in the formation of transport vesicles, which mediate the movement of cargo between different cellular compartments. A significant body of evidence points to the requirement of DAG for the formation of COPI-coated vesicles, which are responsible for retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER). nih.govmolbiolcell.orgnih.govwikipedia.org

The generation of DAG in Golgi membranes is thought to facilitate the budding of COPI vesicles. molbiolcell.org The conical shape of DAG molecules induces negative membrane curvature, which is a necessary intermediate step in the formation of a vesicle bud. nih.gov Studies have shown that depletion of DAG in the Golgi leads to an accumulation of COPI-coated buds that are unable to fission and form mature vesicles, implicating DAG in the late stages of vesicle formation. molbiolcell.orgnih.gov While these studies often use general methods to manipulate total DAG levels or employ short-chain DAG analogues, they establish a fundamental role for this lipid class in vesicular transport. molbiolcell.orgwikipedia.org

It is plausible that specific DAG species, such as 2-Oleoyl-3-stearoyl-sn-glycerol, are generated at specific membrane locations to regulate the formation of particular transport carriers. The specific acyl chain composition could influence the recruitment of coat proteins and other components of the fission machinery.

Non-Vesicular Lipid Transfer Protein Involvement.

In addition to vesicular transport, lipids can be moved between organelles by lipid transfer proteins (LTPs) at membrane contact sites. These proteins can extract a lipid monomer from one membrane, shield its hydrophobic acyl chains from the aqueous cytosol, and deliver it to an acceptor membrane.

Several families of LTPs are known to bind and transport DAG. While the specific transport of 2-Oleoyl-3-stearoyl-sn-glycerol by a particular LTP has not been definitively demonstrated, the structural features of this DAG suggest it could be a substrate for certain LTPs. The affinity and kinetics of DAG-protein interactions can vary significantly based on the diacylglycerol's side-chain composition. nih.gov This suggests that different DAG species may be preferentially transported by different LTPs, allowing for specific targeting of DAGs within the cell.

Research has shown that subtle differences in DAG structure affect lipid-protein affinities, which can lead to preferential recruitment of DAG-binding proteins. nih.gov This principle likely extends to LTPs, where the specific arrangement of the oleoyl and stearoyl chains in 2-Oleoyl-3-stearoyl-sn-glycerol would determine its interaction with the lipid-binding pocket of an LTP. The electrostatic properties of the lipid-protein interaction are also crucial. nih.gov

Regulation of 2 Oleoyl 3 Stearoyl Sn Glycerol Homeostasis

Transcriptional and Post-Transcriptional Regulation of Enzymes Involved in its Synthesis and Degradation

The synthesis and degradation of triacylglycerols like 2-Oleoyl-3-stearoyl-sn-glycerol are governed by the expression levels of key enzymes, which are in turn controlled by a sophisticated interplay of transcriptional and post-transcriptional events.

The expression of genes encoding acyltransferases, which are crucial for the synthesis of 2-Oleoyl-3-stearoyl-sn-glycerol, and lipases, which are responsible for its degradation, is tightly regulated. Acyl-CoA:glycerol-sn-3-phosphate acyltransferase (GPAT) and diacylglycerol acyltransferase (DGAT) are key enzymes in the synthesis pathway. nih.govnih.gov

Studies have shown that the expression of these enzyme-encoding genes can be influenced by dietary factors. For instance, dietary borage oil has been found to increase the gene expression of enzymes involved in both the monoacylglycerol and glycerol-3-phosphate pathways for triacylglycerol synthesis in the epidermis of guinea pigs. nih.gov Specifically, the expression of monoacylglycerol O-acyltransferase 2 (Mogat2), 1-acylglycerol-3-phosphate O-acyltransferase 4 (Agpat4), and diacylglycerol O-acyltransferase 2 (Dgat2) were all upregulated. nih.gov

In catfish larvae, the expression of lipolytic genes such as pancreatic triacylglycerol lipase (B570770) (PL), lipoprotein lipase (LPL), and bile salt-activated lipase (BAL) is abundant in the intestine and liver. frontiersin.org The expression of these genes, along with those for fatty acid biosynthesis, is sensitive to dietary lipid levels, with higher expression observed at an optimal lipid concentration and downregulation at excessive levels. frontiersin.org

The transcription of GPAT1, a key enzyme in triacylglycerol synthesis, is primarily regulated by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). nih.govredalyc.org Insulin (B600854) can induce the expression of GPAT1 through SREBP-1c. nih.gov Other GPAT isoforms are likely regulated by different transcription factors. For example, retinoic acid is predicted to be a transcription factor for the GPAT2 promoter, and Peroxisome Proliferator-Activated Receptor γ (PPARγ) increases the mRNA expression of GPAT3. nih.gov

The table below summarizes the effects of different factors on the gene expression of key enzymes in triacylglycerol metabolism.

| Gene/Enzyme | Regulating Factor | Effect on Expression | Tissue/Organism |

| Mogat2, Agpat4, Dgat2 | Dietary Borage Oil | Increased | Guinea Pig Epidermis |

| Pancreatic Lipase, Lipoprotein Lipase, Bile Salt-Activated Lipase | Dietary Lipid Levels | Modulated | Catfish Larvae |

| GPAT1 | SREBP-1c, Insulin | Increased | Mammalian Liver |

| GPAT2 | Retinoic Acid | Increased | Mouse Sertoli Cells |

| GPAT3 | PPARγ | Increased | Adipose Tissues |

In recent years, non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have emerged as significant regulators of lipid metabolism. nih.govmdpi.comfrontiersin.org These molecules can control gene expression at the post-transcriptional level, adding another layer of complexity to the regulation of 2-Oleoyl-3-stearoyl-sn-glycerol homeostasis.

miRNAs are short, non-coding RNA molecules that typically bind to the 3' untranslated region of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation. mdpi.com This effectively reduces the amount of protein produced from the targeted gene. Several miRNAs have been identified as key regulators of lipid metabolism. nih.gov For example, miR-122 and miR-33 are known to play important roles in cholesterol and fatty acid metabolism. nih.gov Other miRNAs, such as miR-148a and miR-128-1, can target the low-density lipoprotein receptor (LDLR) and ATP-binding cassette A1 (ABCA1), which are crucial for cholesterol transport. nih.gov

LncRNAs are longer non-coding RNA molecules that can regulate gene expression through various mechanisms, including acting as scaffolds for protein complexes, decoys for miRNAs, or guides for chromatin-modifying enzymes. nih.gov They can influence the expression of genes involved in fatty acid synthesis and triglyceride metabolism. nih.gov Some lncRNAs can even generate small peptides, blurring the lines between coding and non-coding transcripts. mdpi.com

The table below provides examples of non-coding RNAs and their roles in regulating lipid metabolism.

| Non-coding RNA | Type | Function in Lipid Metabolism |

| miR-33 | miRNA | Regulates cholesterol and fatty acid metabolism. nih.gov |

| miR-122 | miRNA | Important regulator of lipid metabolism. nih.gov |

| miR-148a | miRNA | Targets LDLR and ABCA1 to control cholesterol transport. nih.gov |

| miR-128-1 | miRNA | Targets LDLR and ABCA1 to control cholesterol transport. nih.gov |

| Various lncRNAs | lncRNA | Regulate expression of genes in fatty acid synthesis and triglyceride metabolism. nih.gov |

Post-Translational Modifications Affecting Enzyme Activity

The activity of enzymes involved in the synthesis and degradation of 2-Oleoyl-3-stearoyl-sn-glycerol is not solely dependent on their expression levels. Post-translational modifications (PTMs) provide a rapid and dynamic mechanism to modulate enzyme function in response to cellular needs. doaj.orgresearchgate.netnih.gov

Phosphorylation, the addition of a phosphate (B84403) group to a protein, and dephosphorylation, its removal, are common PTMs that can act as a molecular switch to turn enzyme activity on or off. researchgate.net

Diacylglycerol acyltransferase 1 (DGAT1), the enzyme that catalyzes the final step in triacylglycerol synthesis, is a key target of phosphorylation. nih.gov In Brassica napus, DGAT1 is inhibited by phosphorylation catalyzed by the sucrose (B13894) non-fermenting-1-related kinase 1 (SnRK1), converting it to a less active form. nih.gov Conversely, phosphatidate (PA) acts as a feed-forward activator of DGAT1, promoting a more active state of the enzyme. nih.gov

Hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triacylglycerols, is activated by phosphorylation. nih.gov This phosphorylation is triggered by β-adrenergic stimulation, which increases cyclic AMP (cAMP) levels and activates protein kinase A (PKA). nih.gov PKA then directly phosphorylates HSL, leading to its translocation to the lipid droplet surface and subsequent lipolytic activity. nih.gov High plasma levels of insulin, on the other hand, lead to the dephosphorylation and activation of acetyl-CoA carboxylase, promoting fatty acid synthesis. wikipedia.org

Ubiquitination is another critical PTM that involves the attachment of a small protein called ubiquitin to a target protein. cellsignal.com This process can have various outcomes, but a common function is to mark the protein for degradation by the proteasome, a large protein complex that acts as the cell's recycling center. cellsignal.comnih.govyoutube.com

The ubiquitin-proteasome system is essential for maintaining cellular homeostasis by degrading misfolded, damaged, or unwanted proteins, including enzymes involved in lipid metabolism. youtube.commdpi.com The process of ubiquitination is carried out by a cascade of enzymes: ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). cellsignal.com The E3 ligases are particularly important as they provide substrate specificity. cellsignal.com

While specific details on the ubiquitination of acyltransferases involved in 2-Oleoyl-3-stearoyl-sn-glycerol synthesis are still being elucidated, it is a recognized mechanism for regulating protein levels. nih.gov The degradation of these enzymes via the proteasome provides a way to downregulate triacylglycerol synthesis when cellular conditions demand it.

Hormonal and Signaling Pathway Modulation of 2-Oleoyl-3-stearoyl-sn-glycerol Levels

Insulin is a major anabolic hormone that promotes the storage of energy, including the synthesis of triacylglycerols. nih.govmetwarebio.com It enhances fatty acid and glucose uptake in adipose tissue and the liver, thereby increasing the substrate pool for triacylglycerol synthesis. nih.govmetwarebio.com Insulin signaling also leads to the activation of SREBP-1c, a key transcription factor for lipogenic genes. redalyc.org Furthermore, insulin inhibits lipolysis, the breakdown of triacylglycerols, by activating phosphodiesterases that reduce cAMP levels, thereby inhibiting the PKA-mediated activation of HSL. nih.gov

In contrast, glucagon (B607659), a catabolic hormone released during fasting, stimulates the breakdown of stored triacylglycerols. metwarebio.comyoutube.com It increases cAMP levels, leading to the activation of PKA and the subsequent phosphorylation and activation of HSL. nih.govyoutube.com This results in the release of fatty acids and glycerol (B35011) from adipose tissue to be used as energy sources by other tissues. youtube.com

Other signaling pathways also play a role. The PI3K/AKT signaling pathway, for example, is involved in regulating lipid metabolism by activating SREBP. numberanalytics.com The MAPK/ERK signaling pathway can modulate lipid metabolism by phosphorylating and activating HSL. numberanalytics.com

The table below outlines the effects of key hormones on triacylglycerol metabolism.

| Hormone | Primary Function | Effect on Triacylglycerol Synthesis | Effect on Triacylglycerol Degradation (Lipolysis) | Key Signaling Molecules |

| Insulin | Anabolic | Stimulates | Inhibits | PI3K/AKT, SREBP-1c |

| Glucagon | Catabolic | Inhibits | Stimulates | cAMP, PKA |

Adipokine and Cytokine Effects on Triacylglycerol Metabolism

Adipose tissue, the primary storage site for TAGs like 2-Oleoyl-3-stearoyl-sn-glycerol, is an active endocrine organ that secretes a variety of signaling molecules known as adipokines. nih.gov These, along with cytokines released by immune cells, play a pivotal role in modulating TAG metabolism.

Adipokines such as adiponectin are known to enhance fatty acid oxidation and improve insulin sensitivity. frontiersin.org Adiponectin's effects are mediated through the activation of its receptors, AdipoR1 and AdipoR2, which in turn stimulates AMP-activated protein kinase (AMPK). frontiersin.orgmdpi.com This signaling cascade ultimately leads to a reduction in the triglyceride content of tissues like the liver and skeletal muscle. frontiersin.org Conversely, other adipokines can have opposing effects, contributing to the complex regulation of lipid storage and mobilization. For instance, resistin has been shown to increase lipolysis in adipose tissue. mdpi.com

Cytokines , particularly pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) , can significantly impact TAG metabolism, often leading to hyperlipidemia. diabetesjournals.orgnih.gov TNF-α has been demonstrated to increase serum triglyceride levels primarily by stimulating the liver to secrete very-low-density lipoproteins (VLDL), which are rich in TAGs. diabetesjournals.org This is achieved by boosting hepatic fatty acid synthesis and increasing lipolysis, thereby providing more substrates for TAG production. diabetesjournals.orgnih.gov Similarly, other cytokines, including IL-1 and various interferons, also promote lipolysis and hepatic fatty acid synthesis. diabetesjournals.orgnih.gov This cytokine-driven increase in circulating TAGs may serve as a host defense mechanism, as lipoproteins can bind to and neutralize toxins and viruses. diabetesjournals.org

The table below summarizes the effects of key adipokines and cytokines on the primary processes of TAG metabolism.

| Molecule | Primary Source | Key Effect on TAG Metabolism | Consequence for 2-Oleoyl-3-stearoyl-sn-glycerol Levels |

| Adiponectin | Adipose Tissue | Stimulates fatty acid oxidation; Reduces TAG content in liver and muscle. frontiersin.org | Potential decrease in storage |

| Resistin | Adipose Tissue (rodents), Macrophages (humans) | Increases lipolysis. mdpi.com | Potential increase in mobilization from stores |

| TNF-α | Immune Cells, Adipose Tissue | Stimulates hepatic VLDL-TAG secretion; Increases hepatic fatty acid synthesis and lipolysis. diabetesjournals.orgnih.gov | Potential increase in circulating levels |

| IL-6 | Immune Cells, Muscle Cells | Stimulates hepatic de novo fatty acid synthesis. nih.gov | Potential increase in synthesis |

| IL-1 | Immune Cells | Stimulates hepatic de novo fatty acid synthesis and lipolysis. diabetesjournals.orgnih.gov | Potential increase in synthesis and mobilization |

Intracellular Signaling Cascades (e.g., AMPK, PKA) Regulating Lipolysis and Lipogenesis.

The balance between the synthesis and breakdown of 2-Oleoyl-3-stearoyl-sn-glycerol is tightly controlled by intracellular signaling pathways, with AMP-activated protein kinase (AMPK) and protein kinase A (PKA) acting as key regulators.

AMP-activated protein kinase (AMPK) functions as a cellular energy sensor. jst.go.jp When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated. nih.gov Activated AMPK promotes catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. In the context of TAG metabolism, AMPK activation inhibits lipogenesis by phosphorylating and inactivating key enzymes such as acetyl-CoA carboxylase (ACC), which is the rate-limiting step in fatty acid synthesis. mdpi.com By inhibiting the production of new fatty acids, AMPK reduces the substrates available for the synthesis of TAGs like 2-Oleoyl-3-stearoyl-sn-glycerol.

Protein kinase A (PKA) , on the other hand, is a primary driver of lipolysis. nih.gov Hormones such as epinephrine (B1671497) and glucagon, which signal a need for energy mobilization, activate PKA. wikipedia.org PKA then phosphorylates and activates hormone-sensitive lipase (HSL) and other lipolytic enzymes. nih.govembopress.org This leads to the breakdown of stored TAGs into fatty acids and glycerol, which can be released into the bloodstream for use by other tissues. wikipedia.org Interestingly, there is a crosstalk between these two pathways, where PKA can phosphorylate and inactivate AMPK, thereby promoting efficient lipolysis by removing the inhibitory constraints of AMPK. nih.govembopress.org

The following table outlines the opposing roles of AMPK and PKA in the regulation of TAG metabolism.

| Signaling Kinase | Activator | Primary Role in TAG Metabolism | Effect on 2-Oleoyl-3-stearoyl-sn-glycerol |

| AMPK | Low cellular energy (High AMP:ATP ratio) | Inhibits lipogenesis by inactivating ACC. mdpi.com | Decreases synthesis |

| PKA | Hormones (e.g., epinephrine, glucagon) | Promotes lipolysis by activating HSL. nih.govwikipedia.org | Increases breakdown |

Nutritional and Environmental Influences on its Synthesis and Degradation.

The synthesis and breakdown of 2-Oleoyl-3-stearoyl-sn-glycerol are highly responsive to nutritional and environmental factors, particularly the composition of dietary fatty acids and the body's energy status as dictated by fasting and feeding cycles.

Impact of Dietary Fatty Acid Composition.

The fatty acid composition of dietary fats directly influences the fatty acid profile of triacylglycerols in chylomicrons, the lipoproteins responsible for transporting dietary fats from the intestine. researchgate.netnih.gov Studies have shown that the fatty acid composition of chylomicron TAGs closely resembles that of the ingested fats. researchgate.netnih.gov Therefore, a diet rich in oleic acid and stearic acid would be expected to increase the availability of these specific fatty acids for the synthesis of 2-Oleoyl-3-stearoyl-sn-glycerol.

Research involving test meals with varying fatty acid compositions has demonstrated this direct relationship. For example, when healthy individuals consumed fat-rich meals with different fatty acid profiles, the postprandial fatty acid composition of their chylomicron TAGs mirrored the composition of the fats they had eaten. researchgate.netnih.gov

The table below illustrates the findings from a study where participants were given meals rich in different fatty acids, showing the resulting percentage of those fatty acids in chylomicron triacylglycerols.

| Dietary Fat Administered | Corresponding Fatty Acid in Chylomicron TAGs (%) |

| Palmitic acid-rich fat | ~25% |

| Stearic acid-rich fat | ~25% |

| Oleic acid-rich fat | ~35% |

| Linoleic acid-rich fat | ~35% |

Data adapted from a study on the effect of dietary fatty acids on postprandial triacylglycerol-rich lipoproteins. researchgate.netnih.gov

This indicates that the consumption of foods containing oleic and stearic acids will directly contribute to the building blocks required for the synthesis of 2-Oleoyl-3-stearoyl-sn-glycerol.

Response to Fasting/Feeding Cycles and Energy Status.

The body's energy status, primarily dictated by fasting and feeding cycles, profoundly influences the balance between the synthesis and degradation of triacylglycerols.

During the fed state , when there is an excess of energy from carbohydrates and fats, the body favors the synthesis and storage of TAGs. nih.gov Insulin levels are high, which promotes lipogenesis and inhibits lipolysis. nih.gov The glycerol and fatty acids derived from the diet are actively esterified into TAGs, including 2-Oleoyl-3-stearoyl-sn-glycerol, and stored in adipose tissue.

In contrast, during fasting , when the body needs to mobilize energy stores, hormonal signals shift to favor lipolysis. nih.gov Lower insulin and higher glucagon and epinephrine levels lead to the activation of PKA and the subsequent breakdown of stored TAGs. wikipedia.org This results in the release of fatty acids, such as oleic acid and stearic acid, from adipose tissue to be used as fuel by other organs. nih.gov Studies in rats have shown that fasting leads to a reduction in the synthesis of hepatic triacylglycerols. uu.nl Conversely, refeeding after a fast dramatically increases the activity of enzymes involved in TAG synthesis. uu.nl

The energy status of the body, therefore, acts as a primary switch, toggling between the storage and mobilization of TAGs like 2-Oleoyl-3-stearoyl-sn-glycerol to maintain energy homeostasis. nih.govnih.gov

Comparative Biochemistry and Evolutionary Aspects of 2 Oleoyl 3 Stearoyl Sn Glycerol

Interspecies Variations in Triacylglycerol Profiles and Positional Isomerism

The composition and structure of triacylglycerols (TAGs), including specific isomers like 2-Oleoyl-3-stearoyl-sn-glycerol, exhibit significant variation across different species. This diversity is a reflection of evolutionary adaptation and differing metabolic needs. The specific placement of fatty acids on the glycerol (B35011) backbone, known as positional isomerism, is not random and has significant biochemical implications. For instance, the TAG profile in the fat of cocoa butter is rich in molecules like 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) and 1,3-stearoyl-2-oleoyl-glycerol (SOS), which are positional isomers of the subject compound. researchgate.net The study of binary mixtures of different TAG isomers, such as 2-oleoyl-1-palmitoyl-3-stearoyl-rac-glycerol (POS) and 2-linoleoyl-1-palmitoyl-3-stearoyl-rac-glycerol (PLS), is crucial for understanding the physical properties of fats, like their crystallization behavior. researchgate.net

In mammals, the intestinal absorption of dietary fats involves the breakdown of TAGs and their subsequent re-synthesis in enterocytes. nih.gov The monoacylglycerol (MG) pathway is the predominant route for TAG synthesis in the small intestine, utilizing the components of hydrolyzed dietary fats. nih.gov This process highlights the dynamic nature of TAG composition within an organism, which is influenced by dietary intake. The regulation of the enzymes involved in TAG synthesis is critical for managing an organism's energy stores and is linked to metabolic health. annualreviews.org

Evolutionary Conservation of Biosynthetic Enzymes and Pathways

The primary pathway for the de novo synthesis of triacylglycerols is the sn-glycerol-3-phosphate or Kennedy pathway, a process that is remarkably conserved across most living organisms, from yeast to plants and animals. researchgate.netnumberanalytics.com This pathway involves the sequential acylation of a glycerol-3-phosphate backbone by a series of acyltransferase enzymes. aocs.org

The key enzymes in this pathway include:

Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the first committed step. aocs.orglibretexts.org

1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) or Lysophosphatidic acid acyltransferase (LPAT): Adds the second fatty acid. researchgate.netaocs.org

Phosphatidic acid phosphatase (PAP): Removes the phosphate (B84403) group to form diacylglycerol (DAG). libretexts.orgnih.gov

Diacylglycerol acyltransferase (DGAT): Catalyzes the final step, adding the third fatty acid to form a TAG. nih.gov

The genes encoding these enzymes, particularly families like ACAT and DGAT2, are conserved across a wide range of organisms, indicating a common evolutionary origin for neutral lipid biosynthesis. nih.gov While the fundamental pathway is conserved, the specificities of the isoenzymes in different species and tissues contribute to the observed variations in TAG profiles. researchgate.net For example, while the glycerol-3-phosphate pathway is central, other pathways exist, such as the monoacylglycerol pathway in the intestines of animals and a diacylglycerol transferase pathway in plants and some animal tissues. libretexts.org

Adaptation to Specific Ecological Niches and Dietary Regimes

The specific composition of triacylglycerols in an organism is often an adaptation to its environment and diet. Neutral lipids like TAGs are crucial for surviving periods of nutrient deprivation and environmental stress. nih.gov

For instance, in ectothermic animals like the rice stem borer, Chilo suppressalis, the metabolism of TAGs is a key part of its freeze-tolerance mechanism. The insect utilizes glycerol, derived from the hydrolysis of TAGs by triacylglycerol lipase (B570770), as a cryoprotectant. This demonstrates a clear adaptation of TAG metabolism to survive cold environmental conditions. nih.gov

In humans and other mammals, TAG synthesis and storage are heavily influenced by diet. The rate of TAG synthesis fluctuates with the availability of fatty acids from food. nih.gov Studies have shown that both the amount and the source (e.g., saturated vs. monounsaturated fatty acids) of dietary triacylglycerols can modulate the postprandial absorption of other lipid-soluble nutrients like carotenoids. nih.gov This indicates that the TAG profile of a meal has direct consequences for nutrient bioavailability, and the body's enzymatic machinery is adapted to process these different dietary inputs. The regulation of TAG synthesis enzymes by hormones and nutrients is a critical adaptation for maintaining energy homeostasis and responding to varying physiological conditions. annualreviews.org

Genetic and Genomic Insights into Triacylglycerol Synthesis and Regulation

Advances in genetics and genomics have significantly improved our understanding of triacylglycerol synthesis. Over the past two decades, many of the genes encoding the enzymes responsible for TAG synthesis have been identified. nih.gov The use of genetically engineered mouse models, for example, has been instrumental in elucidating the specific physiological functions of these enzymes, such as those in the MGAT and DGAT families. nih.gov

This genetic knowledge reveals that the synthesis of TAGs is not just a simple metabolic pathway but is controlled by a complex network of genes whose expression can be altered. For example, transgenic manipulation of key TAG biosynthetic enzymes in oilseed crops like Brassica napus can lead to changes in oil composition and yield, demonstrating the direct link between gene expression and the resulting lipid profile. researchgate.net

Identification of Gene Orthologs and Paralogs for Relevant Enzymes

The enzymes involved in triacylglycerol synthesis often belong to gene families, meaning that multiple, related genes (paralogs) exist within a single organism to carry out similar functions. nih.govresearchgate.net These paralogous isoenzymes may have distinct tissue expression patterns, substrate specificities, or regulatory properties, allowing for fine-tuned control of lipid metabolism.

Paralogs: These are genes within a single species that have arisen from a gene duplication event. libretexts.org For example, mammals have two distinct diacylglycerol acyltransferase enzymes, DGAT1 and DGAT2, which are encoded by different genes. nih.gov They are considered paralogs and, while both synthesize TAGs, they have different physiological roles. Similarly, the genes encoding myoglobin (B1173299) and the various forms of hemoglobin are ancient paralogs that have diverged in function. libretexts.org

Orthologs: These are homologous genes found in different species that originated from a single gene in the last common ancestor. libretexts.org The enzymatic machinery for TAG synthesis is evolutionarily ancient, and orthologs of key enzymes are found across diverse life forms. The ACAT and DGAT2 gene families, for instance, are conserved from yeast to humans, making them orthologs. nih.gov This evolutionary conservation allows researchers to use model organisms like yeast and microalgae to study the fundamentals of TAG biosynthesis that are relevant to all eukaryotes. aocs.orglibretexts.org

The table below summarizes key enzyme families in the TAG synthesis pathway and the nature of their genetic relationships.

| Enzyme Family | Function | Genetic Relationship | Organism Examples |

| GPAT | Catalyzes the first step in the Kennedy pathway | Multiple paralogous isoenzymes exist in mammals (e.g., GPAT1-4). nih.govresearchgate.net Orthologs are found across eukaryotes. aocs.org | Yeast, Plants, Mammals |

| AGPAT | Acylates lysophosphatidic acid | A family of paralogous genes exists with tissue-specific expression. researchgate.net | Yeast, Plants, Mammals |

| DGAT | Catalyzes the final, committed step of TAG synthesis | Two primary paralogs in mammals (DGAT1, DGAT2). nih.gov Orthologs are widely conserved. nih.gov | Yeast, Plants, Mammals |

Analysis of Genetic Polymorphisms Affecting Triacylglycerol Metabolism

Individual differences in triacylglycerol metabolism and plasma lipid levels can be attributed, in part, to genetic polymorphisms, particularly single nucleotide polymorphisms (SNPs). nih.gov A SNP is a variation at a single position in a DNA sequence among individuals. These variations in genes that control appetite, metabolism, and TAG synthesis can predispose individuals to conditions like obesity and dyslipidemia, especially in the context of certain environmental factors like diet. capes.gov.brwikipedia.org

Research has identified specific SNPs in genes of the TAG synthesis pathway that influence plasma triglyceride levels. A study on the effects of omega-3 fatty acid supplementation found that SNPs in the following genes had significant effects:

GPAM (Glycerol-3-Phosphate Acyltransferase, Mitochondrial): Gene-diet interactions were observed for SNPs rs2792751 and rs17129561, affecting plasma TG levels. nih.gov

AGPAT3 and AGPAT4 (1-Acylglycerol-3-Phosphate O-Acyltransferase 3 and 4): SNPs rs1838452 in AGPAT3 and rs746731 and rs2293286 in AGPAT4 were associated with variations in plasma TG levels. nih.gov

These findings suggest that an individual's genetic makeup can determine their metabolic response to dietary fats. nih.gov Such genetic variations may explain why some individuals are more "dietary responsive" than others to high-fat diets. capes.gov.br Furthermore, polymorphisms in lipid metabolism genes have been associated with comorbidities like Type 2 Diabetes Mellitus and periodontitis, highlighting the systemic impact of these genetic variations. nih.gov

Advanced Research Methodologies and Future Directions in 2 Oleoyl 3 Stearoyl Sn Glycerol Studies

In Vitro and Ex Vivo Model Systems for Studying 2-Oleoyl-3-stearoyl-sn-glycerol Metabolism

The intricate process of 2-Oleoyl-3-stearoyl-sn-glycerol metabolism, a specific triacylglycerol (TAG), is investigated using a variety of model systems that replicate physiological conditions outside of a living organism. These models are crucial for dissecting the complex enzymatic pathways and regulatory networks governing its synthesis and breakdown.

Mammalian cell cultures are foundational tools for studying lipid metabolism at the cellular level. Adipocytes (fat cells) and hepatocytes (liver cells) are the primary models, as these cell types are central to TAG synthesis, storage, and transport.

Adipocyte Models: Cell lines such as 3T3-L1 (from mouse), and human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes are widely used. physiology.org These cells can be differentiated into mature, lipid-storing adipocytes, providing a dynamic system to study adipogenesis, the process of fat cell development, and the accumulation of TAGs like 2-Oleoyl-3-stearoyl-sn-glycerol. nih.govresearchgate.net Researchers use these models to investigate how different factors affect intracellular triglyceride accumulation and lipolysis (the breakdown of fats). mdpi.com Studies using these cells have shown that the final step in TAG synthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes. nih.gov

Hepatocyte Models: The liver is a critical hub for lipid and lipoprotein metabolism. physiology.org Cell lines like HepG2 and novel immortalized human hepatocytes (e.g., LIV0APOLY) are used to create models of hepatic lipid accumulation, which is relevant to conditions like non-alcoholic fatty liver disease (NAFLD). nih.govfrontiersin.org These models allow for the study of TAG synthesis from various fatty acid precursors and its subsequent secretion in lipoproteins under controlled conditions, such as varying glucose levels. nih.gov Comparing different cell lines is crucial, as their metabolic activities can vary significantly. For instance, HepG2 cells show much higher glucose incorporation into lipids compared to primary mouse hepatocytes, highlighting the importance of model selection. physiology.org

Below is a table comparing common cell lines used in triacylglycerol research.

Table 1: Comparison of Mammalian Cell Models for Triacylglycerol Metabolism Studies

| Cell Line | Origin | Cell Type | Key Applications in TAG Research | Advantages | Limitations |

|---|---|---|---|---|---|

| 3T3-L1 | Mouse Embryo | Preadipocyte | Studying adipocyte differentiation, lipid accumulation, lipolysis, and insulin (B600854) signaling. nih.govmdpi.com | Robust and well-characterized differentiation protocol. | Mouse origin may not fully replicate human metabolism. nih.gov |

| SGBS | Human | Preadipocyte | Investigating human adipogenesis, adipocyte metabolism, and inflammation. physiology.org | Human origin; display classic adipocyte gene expression and metabolic pathways. physiology.org | Chromosomal aberrations are present. physiology.org |

| HepG2 | Human | Hepatocellular Carcinoma | Modeling hepatic lipid metabolism, lipoprotein secretion, and NAFLD. physiology.orgnih.gov | Human origin; easy to culture and widely available. | Cancer cell line with altered metabolism; high glucose incorporation compared to primary cells. physiology.org |

| AML12 | Mouse | Hepatocyte | Studying fatty acid metabolism and insulin-responsive pathways in the liver. physiology.org | Non-tumorigenic; phenocopies primary mouse hepatocyte metabolism relatively well. physiology.org | Mouse origin; differences exist compared to primary cells in certain metabolic pathways. physiology.org |

| iHep Cells | Mouse (induced) | Induced Hepatocyte-like | Alternative to primary hepatocytes for studying lipid synthesis, secretion, and drug screening. frontiersin.org | Can be generated from fibroblasts; possess lipid metabolism capabilities similar to hepatocytes. frontiersin.org | Induced cell line; may not fully replicate all mature hepatocyte functions. |

Organoid and Tissue Slice Cultures for Complex Metabolic Studies

To bridge the gap between 2D cell culture and whole-organism studies, researchers employ more complex systems like organoids and tissue slice cultures. These models better preserve the three-dimensional architecture and cellular heterogeneity of tissues.

Organoid Cultures: Organoids are self-organizing 3D structures grown from stem cells that mimic the architecture and function of an organ. youtube.com Adipose and liver organoids are particularly valuable for metabolic research. nih.gov Liver organoids can be used to model steatosis (lipid accumulation) by either genetic modification or by exposing them to fatty acids, causing a buildup of triglyceride droplets. youtube.comyoutube.com This provides a powerful platform to study the mechanisms of lipid-related diseases and screen for therapeutic compounds in a more physiologically relevant context than traditional 2D cultures. nih.govnih.gov

Tissue Slice Cultures: While less common for long-term studies than organoids, precision-cut tissue slices from organs like the liver provide a direct ex vivo system. They maintain the native cellular environment and interactions for a short period, allowing for the study of acute metabolic responses. However, organoid cultures are often preferred for metabolic studies as they ensure the purity of specific cell types, which can be a confounding factor in tissue samples. nih.gov

Non-mammalian model organisms like yeast and plants are instrumental for genetic studies of TAG synthesis due to their simpler genomes and ease of genetic manipulation.

Yeast Models: The yeast Saccharomyces cerevisiae is a powerful eukaryotic model because its fundamental metabolic pathways, including TAG synthesis, are conserved with mammals. nih.govlibretexts.org Key enzymes in the synthesis of TAG precursors, phosphatidic acid and diacylglycerol, are well-studied in yeast. nih.gov The final acylation of diacylglycerol to form TAG is primarily catalyzed by the proteins Dga1p and Lro1p. nih.govnih.gov By creating knockout or overexpression strains for these and other related genes, researchers can precisely dissect the function of individual enzymes in the pathway that would lead to the formation of specific TAGs like 2-Oleoyl-3-stearoyl-sn-glycerol. nih.govfrontiersin.org

Plant Models: Plants store energy in their seeds and vegetative tissues primarily as TAGs in the form of oils. frontiersin.org Understanding TAG biosynthesis in plants like Arabidopsis thaliana is crucial for both basic science and agricultural biotechnology. nih.govaocs.org Research in plants has identified key enzymes such as glycerol-3-phosphate acyltransferase (GPAT) and diacylglycerol acyltransferase (DGAT) as critical for determining the quantity and composition of stored oils. aocs.orgresearchgate.net Genetic manipulation of these enzymes in plants has been a successful strategy to alter the fatty acid composition of seed oil, demonstrating the potential to control the production of specific TAG molecules. researchgate.net

Genetic Engineering Approaches for Modulating 2-Oleoyl-3-stearoyl-sn-glycerol Levels

Genetic engineering provides powerful tools to directly manipulate the enzymes responsible for synthesizing 2-Oleoyl-3-stearoyl-sn-glycerol. By altering the genes that code for acyltransferases and other key enzymes, researchers can modulate the levels of specific TAGs to study their function and metabolic fate.

The CRISPR-Cas9 system has revolutionized genetic engineering by allowing for precise editing of an organism's genome. nih.gov This technology is used to make targeted cuts in DNA, enabling the knockout (inactivation) or modification of specific genes, such as the acyltransferases that build TAGs.

In plant biotechnology, CRISPR/Cas9 has been used to modify genes like FAD2 (fatty acid desaturase 2) to increase the content of monounsaturated fatty acids like oleic acid, a key component of 2-Oleoyl-3-stearoyl-sn-glycerol. frontiersin.orgresearchgate.net A groundbreaking study in Arabidopsis used CRISPR-Cas9 to delete a segment of DNA separating the DGAT2 gene from an active promoter. isaaa.org This deletion effectively switched on the dormant DGAT2 gene in the plant's leaves, leading to a dramatic increase in TAG accumulation. isaaa.org In mammalian systems, CRISPR-based tools have been successfully used in hepatocytes to edit genes like PCSK9 to modulate cholesterol and lipid metabolism, demonstrating the technology's potential for altering hepatic lipid pathways. nih.gov These approaches are directly applicable to studying the synthesis of 2-Oleoyl-3-stearoyl-sn-glycerol by targeting the specific acyltransferases that utilize oleoyl-CoA and stearoyl-CoA.

Table 2: Examples of CRISPR-Cas9 Applications in Triacylglycerol-Related Research

| Organism | Target Gene/Region | Editing Strategy | Outcome | Reference |

|---|---|---|---|---|